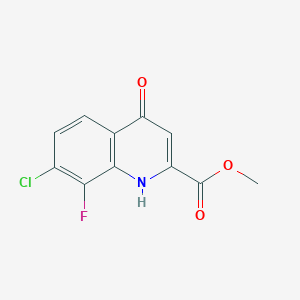

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQCGOHVBPQXAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674973 |

Source

|

| Record name | Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-88-7 |

Source

|

| Record name | Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring chloro and fluoro groups, offers unique electronic properties that can influence its biological activity and pharmacokinetic profile.

This document is structured to provide not only a step-by-step synthetic protocol but also a deep dive into the rationale behind the experimental choices and a thorough guide to the analytical techniques required for its characterization.

The Strategic Importance of Substituted Quinolines in Drug Discovery

The quinoline ring system is a cornerstone of many pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-hydroxyquinoline-2-carboxylate moiety, in particular, is a key pharmacophore found in various biologically active compounds. Therefore, the synthesis of novel, specifically substituted quinoline derivatives like this compound is a critical endeavor in the quest for new and improved therapeutic agents.

Synthetic Pathway: A Modified Gould-Jacobs Approach

The synthesis of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This classic method for quinoline synthesis involves the condensation of an aniline derivative with a β-ketoester or a related species, followed by a thermally induced cyclization.[1][2] In this case, the synthesis commences with the reaction of 3-chloro-2-fluoroaniline with a suitable methoxymethylenemalonate ester.

Proposed Synthetic Scheme

The overall synthetic transformation can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxyquinoline derivatives.[3]

Step 1: Condensation of 3-Chloro-2-fluoroaniline with Dimethyl methoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-chloro-2-fluoroaniline (1.0 equivalent) and dimethyl methoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 110-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

During the reaction, methanol is evolved and can be carefully distilled off.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.[3]

-

Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes to facilitate the intramolecular cyclization.

-

Cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane to remove residual Dowtherm A.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

In-depth Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm region, with coupling patterns influenced by the chloro and fluoro substituents. A singlet for the methyl ester protons around 3.9-4.1 ppm. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. The carbon bearing the fluorine will show a large C-F coupling constant. Signals for the carbonyl carbon of the ester and the C4-OH carbon. A signal for the methyl ester carbon around 52-55 ppm. |

| FT-IR (cm⁻¹) | A broad O-H stretching band around 3400-3200 cm⁻¹. A strong C=O stretching vibration for the ester carbonyl at approximately 1720-1740 cm⁻¹. C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring. C-Cl and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₇ClFNO₃ (255.63 g/mol ). Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[1][4][5] |

General Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of the target molecule.

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for the synthesis of this compound, a compound with significant potential in medicinal chemistry. The detailed characterization protocol ensures the unambiguous identification and purity assessment of the final product. The principles and techniques described herein are not only applicable to this specific molecule but can also be adapted for the synthesis of a wider library of substituted quinoline derivatives. Further research could focus on exploring the biological activities of this compound and its analogs, as well as optimizing the synthetic route for large-scale production.

References

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Foreword: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing profoundly influence a compound's physicochemical properties, including solubility, stability, and bioavailability. For researchers and drug development professionals, a comprehensive crystal structure analysis provides an atomic-level blueprint, guiding lead optimization and formulation strategies. This guide offers an in-depth, technically-grounded walkthrough of the multifaceted process of crystal structure determination, using the promising scaffold of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate as a central case study. While a definitive published structure for this specific molecule is not yet publicly available, this document synthesizes established methodologies and field-proven insights to present a robust framework for its analysis.

The Foundation: Synthesis and the Pursuit of Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic route to quinoline derivatives is well-established, often involving cyclization reactions. For this compound, a plausible approach involves the Gould-Jacobs reaction or a similar strategy, starting from appropriately substituted anilines and diethyl ethoxymethylenemalonate.

The crux of this initial phase, however, lies in obtaining crystals suitable for single-crystal X-ray diffraction (SCXRD). This is often more of an art than a science, requiring patience and meticulous control over experimental conditions.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) is the first step. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated lid (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

-

The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent"). The precipitant solvent should be miscible with the solute solvent.

-

Over time, the precipitant solvent vapor will diffuse into the solute solvent, reducing the compound's solubility and inducing crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution. The decrease in temperature reduces solubility, leading to crystal formation. The rate of cooling is a key parameter to control crystal quality.

-

Causality Insight: The goal of these techniques is to maintain a state of slight supersaturation over an extended period. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for SCXRD.

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Theoretical Underpinnings: Bragg's Law and the Structure Factor

When a monochromatic X-ray beam strikes a crystal, it is diffracted by the planes of atoms within the lattice. Constructive interference of the diffracted X-rays occurs only at specific angles, governed by Bragg's Law :

nλ = 2d sinθ[3]

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal planes

-

θ is the angle of incidence of the X-ray beam

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional diffraction pattern is collected.[4] The intensity of each reflection is proportional to the square of the structure factor , F(hkl), which is the sum of the scattering contributions from all atoms in the unit cell.[5][6]

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for an SCXRD experiment:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol for SCXRD Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[8] A full dataset is then collected by rotating the crystal in the X-ray beam.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[9]

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and other structural parameters.[10]

Expected Crystallographic Data

Based on the analysis of a closely related structure, 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate[11], we can anticipate the key crystallographic parameters for this compound.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 5 - 20 Å | The dimensions of the unit cell. |

| α, β, γ (°) | α=γ=90°, β≈90-110° (Monoclinic) | The angles of the unit cell. |

| Volume (ų) | 1000 - 2000 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental data. |

Deeper Insights: Computational Analysis

To complement the experimental X-ray data, computational methods are employed to analyze the electronic structure and intermolecular interactions in detail.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[12] For crystal structure analysis, DFT is primarily used for:

-

Geometry Optimization: The molecular geometry from the X-ray structure is used as a starting point for a gas-phase geometry optimization. Comparing the experimental and optimized geometries can reveal the effects of crystal packing on the molecular conformation.[13]

-

Electronic Properties: DFT calculations can provide insights into the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.[14]

Caption: DFT analysis workflow in conjunction with SCXRD.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal.[15] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron distribution of a molecule dominates.

By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.[16]

-

Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds and halogen bonds.

-

Blue regions represent areas with weaker or no significant intermolecular contacts.

-

2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17]

For this compound, we can anticipate a rich network of intermolecular interactions, including:

-

Hydrogen Bonding: The hydroxyl group and the quinoline nitrogen are potential hydrogen bond donors and acceptors.

-

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds.

-

π-π Stacking: The aromatic quinoline ring system is likely to engage in π-π stacking interactions.

-

C-H···O and C-H···π interactions: These weaker interactions also play a significant role in stabilizing the crystal packing.

The following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface:

| Interaction Type | Expected Contribution (%) | Significance |

| H···H | 30 - 40% | Represents van der Waals contacts. |

| O···H / H···O | 15 - 25% | Indicates hydrogen bonding. |

| C···H / H···C | 10 - 20% | Reflects C-H···π and other weak interactions. |

| Cl···H / H···Cl | 5 - 15% | Highlights interactions involving the chlorine atom. |

| F···H / H···F | 5 - 10% | Highlights interactions involving the fluorine atom. |

| C···C | 5 - 10% | Suggests the presence of π-π stacking. |

Conclusion: A Holistic View of the Solid State

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a holistic understanding of its solid-state properties. By integrating the precise atomic coordinates from single-crystal X-ray diffraction with the detailed insights into intermolecular interactions from Hirshfeld surface analysis and the electronic structure information from DFT calculations, researchers can build a complete picture of the molecule's behavior in the solid state. This knowledge is invaluable for advancing the development of quinoline-based compounds as potential therapeutic agents.

References

-

The Structure Factor. (n.d.). Retrieved from [Link]

- Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.

-

Scattering and diffraction. The structure factor. (n.d.). Retrieved from [Link]

-

MOGUL, K. C. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

-

L19 - X-ray Diffraction - Part 2 & Structure Factor. (n.d.). Retrieved from [Link]

- Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A., Gaffer, H. E., & El-Emam, A. A. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3535.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

-

Bragg's law and diffraction conditions. (n.d.). Fiveable. Retrieved from [Link]

- Baba, M. F., et al. (2022). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

- de Souza, M. V. N., et al. (2009). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o152.

- El-Sayed, Y. S., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.

-

Bragg's law. (n.d.). In Wikipedia. Retrieved from [Link]

- Saywell, A., et al. (2013). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. Langmuir, 29(34), 10815–10821.

-

Single-crystal X-ray diffraction (XRD). (n.d.). Creative Biostructure. Retrieved from [Link]

- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Molecules, 28(19), 6902.

- Thomas, S. P., et al. (2015). Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions. New Journal of Chemistry, 39(10), 7938-7946.

- Kalyana Sundar, J., et al. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Crystals, 11(10), 1229.

-

7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

-

7-Chloro-4-hydroxyquinoline. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE. (n.d.). precisionFDA. Retrieved from [Link]

- Kumar, S., et al. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. Journal of Applicable Chemistry, 11(3), 358-372.

-

METHYL 7-CHLORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE. (n.d.). LookChem. Retrieved from [Link]

- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences, 23(12), 6828.

-

7-Chloro-4-hydroxyquinoline. (2018, May 17). SIELC Technologies. Retrieved from [Link]

Sources

- 1. Cubic-to-hexagonal structural phase transition in metal halide compounds: a DFT study - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. 2-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- [cymitquimica.com]

- 3. Bragg's law - Wikipedia [en.wikipedia.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. macxray.chem.upenn.edu [macxray.chem.upenn.edu]

- 6. Crystallography. Scattering and diffraction. The structure factor [xtal.iqf.csic.es]

- 7. rigaku.com [rigaku.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scivisionpub.com [scivisionpub.com]

- 13. mdpi.com [mdpi.com]

- 14. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) for Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Core in Modern Chemistry

Quinolines represent a vital class of heterocyclic compounds, forming the structural backbone of numerous synthetic drugs and natural products. Their derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific compound, This compound (CAS 1150164-88-7), is a halogenated quinoline derivative that holds potential as a versatile building block in medicinal chemistry and materials science.[3] The precise substitution pattern—a chlorine at C7, a fluorine at C8, a hydroxyl group at C4, and a methyl carboxylate at C2—creates a unique electronic and steric environment that can significantly influence its reactivity and biological interactions.

Accurate structural elucidation is paramount for any further development of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and detailed molecular structure. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel quinoline derivatives.

Molecular Structure and Tautomerism

The chemical structure of this compound is presented below. It is important to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form.[4] The enol form (4-hydroxy) is often favored in solution, and its presence is typically confirmed by a downfield proton signal in the ¹H NMR spectrum.[4] The molecular formula is C₁₁H₇ClFNO₃, and the molecular weight is 255.6 g/mol .[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for the title compound, based on analyses of similar quinoline structures.[4][5][6]

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for 4-hydroxyquinolines due to its ability to solubilize the compound and resolve the hydroxyl proton.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

¹H NMR: Acquire spectra at 298 K. Use a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse program. Use a spectral width of 240-250 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm, using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~12.0 - 13.0 | br s | 1H | 4-OH | The hydroxyl proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the quinoline nitrogen and/or the C2-ester carbonyl. Its chemical shift can be concentration-dependent. |

| ~8.05 | d | 1H | H-5 | This proton is on a carbon adjacent to the electron-donating hydroxyl group (in the tautomeric form) and is expected to be downfield. It will appear as a doublet due to coupling with H-6. |

| ~7.70 | d | 1H | H-6 | This proton will be coupled to H-5, appearing as a doublet. Its chemical shift is influenced by the adjacent C7-chloro substituent. |

| ~7.55 | s | 1H | H-3 | The proton at the C3 position is a singlet as it has no adjacent protons to couple with. |

| ~3.95 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~175.0 | C-4 | The carbon bearing the hydroxyl group is expected in the aromatic region, significantly downfield. |

| ~165.5 | C=O (ester) | The carbonyl carbon of the methyl ester group. |

| ~148.0 | C-2 | The carbon attached to the ester group and adjacent to the nitrogen. |

| ~145.0 (d) | C-8a | A quaternary carbon within the quinoline ring system. |

| ~139.0 (d) | C-8 | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF). |

| ~135.0 | C-7 | The carbon bonded to chlorine. Its chemical shift is deshielded by the halogen. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~125.0 | C-4a | A quaternary carbon at the ring junction. |

| ~123.0 | C-6 | Aromatic CH carbon. |

| ~110.0 | C-3 | Aromatic CH carbon. |

| ~53.0 | -OCH₃ | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FT-IR)

-

Sample Preparation: The spectrum can be acquired using a solid sample prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: Spectra are typically collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | A broad band is expected due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of the quinoline ring protons. |

| ~1720 | C=O stretch | Ester carbonyl | A strong, sharp absorption band is expected for the methyl ester carbonyl. |

| 1620 - 1580 | C=C / C=N stretch | Aromatic ring | Multiple bands are characteristic of the quinoline core. |

| 1250 - 1200 | C-O stretch | Ester C-O | Strong absorption associated with the ester linkage. |

| 1100 - 1000 | C-F stretch | Aryl-Fluorine | A strong band indicating the presence of the C-F bond. |

| 850 - 750 | C-Cl stretch | Aryl-Chlorine | Absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (MS)

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule, providing a clear molecular ion peak.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.

Predicted MS Data (ESI-MS)

-

Molecular Ion: The molecular weight is 255.6 g/mol . In positive ion mode, the [M+H]⁺ ion is expected at m/z 256. In negative ion mode, the [M-H]⁻ ion would be at m/z 254.

-

Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion and any chlorine-containing fragments (e.g., peaks at m/z 256 and 258 for [M+H]⁺).

-

Key Fragments: Fragmentation is expected to occur via the loss of small, stable molecules or radicals.

Caption: Proposed fragmentation pathway for the title compound in ESI-MS.

Illustrative Synthetic Pathway

Caption: A potential synthetic route based on the Gould-Jacobs reaction.

This pathway involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline core. Subsequent manipulation of the ester group would yield the final product.

Conclusion

The spectroscopic characterization of This compound is crucial for its application in research and development. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data. The provided protocols and interpretations, grounded in the analysis of structurally related compounds, offer a solid framework for researchers to verify the synthesis and purity of this valuable chemical building block. The combination of these techniques provides a self-validating system for unambiguous structural confirmation.

References

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl

- Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxyl

- Synthesis, spectroscopic characterization, DFT, molecular docking and in vitro antibacterial potential of novel quinoline deriv

- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- 7-Chloro-4-hydroxyquinoline. PubChem.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. PrepChem.com.

- This compound, 98% Purity, C11H7ClFNO3, 25 grams. CP Lab Safety.

- Methyl 7-chloro-4-hydroxyquinoline-2-carboxyl

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | 5347-19-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate. This document is designed to provide a comprehensive overview of this quinoline derivative, from its fundamental physicochemical properties to its synthesis and detailed analytical characterization. The quinoline scaffold is a cornerstone in medicinal chemistry, and an understanding of its nuanced properties is critical for its effective application, particularly in the burgeoning field of targeted protein degradation. This guide is structured to not only present data but also to explain the underlying chemical principles and experimental rationale, empowering researchers to confidently work with this and similar molecules.

Molecular and Physicochemical Profile

This compound is a halogenated quinoline derivative with the molecular formula C₁₁H₇ClFNO₃ and a molecular weight of 255.6 g/mol .[1][2] Its chemical structure, characterized by a 4-hydroxyquinoline core substituted with chlorine and fluorine atoms at positions 7 and 8, respectively, and a methyl carboxylate group at position 2, bestows upon it a unique combination of properties relevant to its application in drug discovery, particularly as a building block for Protein Degraders (PROTACs).[1][3][4]

Structural and Physicochemical Data Summary

| Property | Value/Prediction | Citation |

| CAS Number | 1150164-88-7 | [1] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1] |

| Molecular Weight | 255.6 g/mol | [1] |

| Predicted pKa | acidic ~2-3, basic ~10-11 | [5][6] |

| Predicted Solubility | Sparingly soluble in water, soluble in polar organic solvents. | [7] |

| Predicted Melting Point | Likely in the range of 150-250°C. | [8] |

| Predicted logP | ~2.5-3.5 | [9][10] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a well-established named reaction in heterocyclic chemistry: the Gould-Jacobs reaction.[11] This reaction provides a reliable pathway to the 4-hydroxyquinoline scaffold from appropriately substituted anilines.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[11]

Caption: Proposed Gould-Jacobs synthesis of the target molecule.

Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-2-fluoroaniline and dimethyl acetylenedicarboxylate are combined in a suitable solvent, such as methanol. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12]

-

Cyclization: The solvent from the previous step is removed under reduced pressure. The resulting crude enamine intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for a short period (e.g., 30 minutes).[13]

-

Isolation and Purification: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove residual Dowtherm A. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[14]

Caption: General workflow for the purification of the synthesized product.

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the halogen and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester and the carbons attached to the halogens and the hydroxyl group are expected to have characteristic chemical shifts.

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy will show a signal corresponding to the fluorine atom, and its coupling with neighboring protons can further confirm the structure.

Expected ¹H and ¹³C NMR Data: Based on analogous structures, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The methyl ester protons should appear as a singlet around 3.9-4.0 ppm. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. In the ¹³C NMR spectrum, the ester carbonyl carbon is expected around 165 ppm, while the aromatic carbons will resonate between 110 and 150 ppm.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition.

-

Fragmentation Pattern: The mass spectrum will likely show a prominent molecular ion peak. Characteristic fragmentation patterns for quinoline-2-carboxylates often involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire ester group.[17][18] The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretching: A strong absorption band around 1720-1700 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region characteristic of the aromatic quinoline ring.

-

C-Cl and C-F stretching: Absorptions in the fingerprint region (below 1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic system. The exact position of the absorption maxima will be influenced by the substitution pattern.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid to improve peak shape) is a good starting point for method development.[19][20]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable building block, particularly in the design of PROTACs. The 4-hydroxyquinoline moiety can serve as a ligand for various E3 ligases, while the functional groups at other positions allow for the attachment of a linker and a warhead that binds to the target protein. The presence of halogen atoms can also enhance binding affinity and modulate the pharmacokinetic properties of the final molecule.

References

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

NIST. (n.d.). 2-Quinolinecarboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). METHYL 7-CHLORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. (2023). PMC.

- MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.

- BenchChem. (2025). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

- Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the rel

- ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.

- ChemicalBook. (2022).

- ResearchGate. (2025).

- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.

- BenchChem. (2025).

- Analytical and Bioanalytical Chemistry. (2015).

- ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline(7640-33-7) 13 c nmr.

- ChemicalBook. (n.d.). 7-chloro-2,3-dihydro-4-quinolone (21617-15-2) 1 H NMR.

- SpectraBase. (n.d.). 7-CHLORO-2-FLUOROQUINOXALINE - Optional[13C NMR] - Chemical Shifts.

- BenchChem. (2025).

- FLORE. (n.d.). PROTAC-based approach to develop broad-spectrum antiviral agents triggering the proteolysis of the major viral protease.

- Journal of Biomedical Science. (2022). An overview of PROTACs: a promising drug discovery paradigm.

- ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.

- NIH. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

-

Chemsrc. (2025). Methyl 4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

- Journal of Photochemistry and Photobiology A: Chemistry. (2024).

- ResearchGate. (2023). (PDF) Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues.

- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Solubility of Organic Compounds. (2023).

- ResearchGate. (2025).

- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.

- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR [m.chemicalbook.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 6. 4-Hydroxyquinoline CAS#: 611-36-9 [m.chemicalbook.com]

- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 9. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. lookchem.com [lookchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. chempap.org [chempap.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Technical Guide: A Comprehensive Solubility Profile of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Abstract

This technical guide provides a detailed framework for determining and understanding the solubility profile of Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, a substituted quinoline derivative of interest in pharmaceutical and chemical research. Quinolone scaffolds are foundational in drug discovery, and understanding their physicochemical properties, particularly solubility, is a critical step in early-stage development for ensuring bioavailability and formulating effective delivery systems.[1][2] This document outlines the theoretical principles governing solubility, presents a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and provides a framework for data analysis and interpretation. The methodologies described herein are designed for researchers, chemists, and drug development professionals to establish a reliable and reproducible solubility profile of this compound across a range of common laboratory solvents.

Introduction to the Target Compound

This compound is a halogenated quinoline derivative. The quinoline moiety is a vital heterocyclic structure found in numerous pharmacologically active compounds and functional materials.[3][4] Specifically, fluoroquinolones, which are characterized by a fluorine atom on the quinoline ring, are a clinically successful class of antibiotics.[5] The subject compound features several key functional groups that dictate its chemical behavior:

-

A Quinoline Core: A conjugated aromatic system that provides rigidity.

-

Halogen Substituents (Chloro and Fluoro): These groups modulate lipophilicity and electronic properties.

-

A Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic solvents.

-

A Methyl Ester Group (-COOCH₃): Functions as a hydrogen bond acceptor and contributes to the molecule's polarity.

A comprehensive understanding of this compound's solubility is paramount for any downstream application, including reaction chemistry, formulation development, and preliminary biopharmaceutical assessment.[6][7] Poor aqueous solubility, for instance, can be a major impediment to absorption and bioavailability, leading to unpredictable in vitro results and potential failure in later development stages.[1]

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Solvent Polarity: Solvents are broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes with similar capabilities.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors. They are excellent for dissolving a wide range of polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are effective at dissolving nonpolar, lipophilic solutes.[8]

-

-

Molecular Structure: The functional groups on this compound predict a complex solubility profile. The hydroxyl group favors interaction with protic solvents, while the halogenated aromatic ring system suggests some solubility in less polar environments. The polarity of quinoline derivatives has a significant effect on their solvation energy and, consequently, their solubility.[6][9]

-

Temperature: Solubility is typically determined at controlled temperatures, such as 25 °C for standard conditions or 37 °C to simulate physiological conditions, as it is a temperature-dependent property.[10][11]

Experimental Design: A Validated Approach

To ensure the highest degree of accuracy and reproducibility, we will employ the Thermodynamic Shake-Flask Method . This technique is widely recognized as the 'gold standard' for determining equilibrium solubility, as it measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.[10][12][13]

Essential Materials and Equipment

-

Compound: this compound (Purity ≥98%)[14]

-

Solvents: HPLC-grade or equivalent purity:

-

Water (Deionized)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer.

-

Safety and Handling Precautions

Substituted quinolines must be handled with care. Although a specific safety data sheet for this exact compound is not publicly available, related quinoline compounds are known to be harmful if swallowed or in contact with skin, cause skin and eye irritation, and may have other long-term health effects.[15][16][17][18]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure

-

Preparation: Add an excess amount of this compound (e.g., ~5-10 mg) to a glass vial. The key is to ensure solid material remains after equilibrium, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[19] For some compounds, 48 or 72 hours may be necessary; this can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step is critical to prevent artificially high readings.

-

Quantification:

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. The results allow for direct comparison across different solvent classes.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Polar Protic | Water | 10.2 | < 0.01 | < 10 | Insoluble |

| Methanol (MeOH) | 5.1 | 1.5 | 1500 | Sparingly Soluble | |

| Ethanol (EtOH) | 4.3 | 0.8 | 800 | Slightly Soluble | |

| Polar Aprotic | DMSO | 7.2 | > 50 | > 50000 | Very Soluble |

| Acetonitrile (ACN) | 5.8 | 2.2 | 2200 | Sparingly Soluble | |

| Acetone | 5.1 | 5.0 | 5000 | Soluble | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | 3.5 | 3500 | Soluble |

| Ethyl Acetate (EtOAc) | 4.4 | 1.2 | 1200 | Sparingly Soluble | |

| Hexane | 0.1 | < 0.001 | < 1 | Insoluble |

Note: The data presented in this table is for illustrative purposes to demonstrate how results should be structured. Actual experimental values must be determined empirically.

Interpreting the Expected Results

The hypothetical data aligns with theoretical principles. The compound's structure, featuring both hydrogen-bonding groups and a large, halogenated aromatic system, leads to this graded solubility.

Caption: Key Functional Groups and Potential Solvent Interactions.

-

High Solubility in DMSO: As a strong polar aprotic solvent, DMSO effectively solvates the molecule through dipole-dipole interactions with the ester and quinoline ring, while also accepting a hydrogen bond from the hydroxyl group.

-

Insolubility in Water and Hexane: The compound is poorly soluble in water because the large, lipophilic halogenated ring system outweighs the hydrophilic character of the hydroxyl and ester groups. Conversely, it is insoluble in hexane because the nonpolar solvent cannot overcome the strong intermolecular hydrogen bonding and dipole forces of the solute's crystal lattice.[8]

-

Moderate Solubility in Alcohols, ACN, DCM: These solvents represent an intermediate polarity and can engage in some, but not all, of the favorable interactions, resulting in moderate to sparing solubility.

Conclusion

This guide provides a comprehensive, authoritative methodology for determining the solubility profile of this compound. By adhering to the gold-standard shake-flask protocol and understanding the underlying chemical principles, researchers can generate reliable and reproducible data. This information is fundamental for guiding future experimental design, from selecting appropriate solvents for chemical synthesis and purification to laying the groundwork for advanced formulation and drug delivery studies.

References

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Google Scholar.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd. Retrieved from [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). Unknown Source.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures. (2004). Journal of Pharmaceutical and Biomedical Analysis.

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports. Retrieved from [Link]

- This compound. (n.d.). Echemi.

- SAFETY DATA SHEET - Quinoline. (2025). Fisher Scientific.

- UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI.

- SAFETY DATA SHEET - Quinoline. (2025). Pentachemicals.

- MATERIAL SAFETY DATA SHEET - Quinoline. (n.d.). CDH Fine Chemical.

- How Does Solvent Polarity Impact Compound Solubility? (2025). YouTube.

- QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.

- Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI.

- 8-Fluoro-4-hydroxy-2-methylquinoline. (n.d.). Ossila.

- 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. (n.d.). PubChem.

- This compound, min 98%, 1 gram. (n.d.). Glentham Life Sciences.

- Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. (n.d.). BLD Pharm.

- 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid. (n.d.). BLDpharm.

- Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. (n.d.). ChemScene.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. youtube.com [youtube.com]

- 9. Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. calpaclab.com [calpaclab.com]

- 15. fishersci.com [fishersci.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. lobachemie.com [lobachemie.com]

- 19. enamine.net [enamine.net]

The Privileged Scaffold: Unlocking the Therapeutic Potential of Substituted 4-Hydroxyquinoline-2-carboxylates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline core, and its tautomeric 4-quinolone form, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a vast spectrum of pharmacological activities.[1][2][3][4][5] The strategic incorporation of a carboxylate group at the 2-position, along with further substitutions on the quinoline ring, provides a versatile template for modulating biological activity and optimizing pharmacokinetic properties. This technical guide offers a comprehensive exploration of substituted 4-hydroxyquinoline-2-carboxylates, synthesizing field-proven insights with rigorous scientific data. We will delve into their synthetic pathways, dissect their multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—elucidate key structure-activity relationships (SAR), and provide detailed methodologies for their biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of this remarkable class of compounds.

Introduction: The 4-Hydroxyquinoline Core

Nitrogen-containing heterocyclic compounds are cornerstones in the development of new drugs.[1][5] Among these, the quinoline scaffold has consistently captured the attention of medicinal chemists due to its presence in compounds exhibiting a wide array of biological activities, from antimalarial to anticancer and antimicrobial properties.[3][6][7][8] The 4-hydroxyquinoline-2-carboxylate scaffold is particularly noteworthy. Its parent compound, kynurenic acid (KYNA), is an endogenous metabolite in humans with known neuroprotective roles.[9][10]

The therapeutic versatility of this scaffold arises from several key features:

-

Tautomerism: The ability to exist in both 4-hydroxyquinoline and 4-quinolone forms allows for diverse molecular interactions.

-

Chelation: The proximity of the C4-hydroxyl (or keto) group and the nitrogen atom at position 1 allows for the chelation of divalent metal ions, a potential mechanism for some of its biological effects.[11]

-

Multiple Substitution Sites: The quinoline ring offers numerous positions for substitution, enabling fine-tuning of lipophilicity, electronic properties, and steric hindrance to optimize potency and selectivity.[4]

This guide will systematically explore the synthesis, activity, and evaluation of derivatives built upon this promising molecular framework.

Synthetic Strategies: Building the Core Scaffold

The creation of a diverse library of substituted 4-hydroxyquinoline-2-carboxylates hinges on robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Classical Cyclization Reactions

The most established methods for constructing the 4-hydroxyquinoline core involve the cyclization of aniline precursors.

-

Conrad-Limpach-Knorr Reaction: This reaction involves the condensation of an aniline with a β-ketoester.[9][10][12] The initial reaction forms an enamine intermediate, which is then cyclized at high temperatures (around 250 °C). The specific conditions can favor the formation of either 4-quinolone or 2-quinolone isomers, making precise temperature control critical.

-

Gould-Jacobs Reaction: A highly versatile method that begins with the condensation of an aniline with ethoxymethylenemalonate (EMME) or a similar diethyl acylmalonate.[12] The resulting anilinomethylenemalonate is then thermally cyclized to form an ethyl 4-hydroxyquinoline-3-carboxylate. While this method primarily yields 3-carboxylates, modifications and alternative starting materials can be used to access the 2-carboxylate scaffold.

Modern Synthetic Approaches

More recent advancements have focused on improving reaction conditions, yields, and substrate scope.

-

Pfitzinger Reaction: This method synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[13][14][15][16] It is particularly useful for generating derivatives with substituents at the 2-position.

-

Metal-Catalyzed C-H Functionalization: A state-of-the-art strategy for late-stage diversification, allowing for the direct introduction of substituents onto a pre-formed quinoline scaffold.[4] This powerful technique enables the programmed and site-selective decoration of the molecule, which is invaluable for rapidly generating compound libraries for SAR studies.[4]

The general workflow from synthesis to biological evaluation is a cyclical process of design, creation, and testing.

Key Biological Activities

Substituted 4-hydroxyquinoline-2-carboxylates exhibit a remarkable diversity of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antimicrobial Activity

The quinoline scaffold is famously the basis for fluoroquinolone antibiotics.[9] Derivatives of 4-hydroxyquinoline-2-carboxylates have also demonstrated significant potential as both antibacterial and antifungal agents.[17][18]

-

Antibacterial: Certain derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[19][20][21] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase subunit B (GyrB), a target distinct from that of traditional fluoroquinolones, offering a potential solution to combat resistance.[22]

-

Antifungal: Many analogs exhibit strong activity against pathogenic fungi such as Aspergillus flavus and Candida albicans.[20][21] In some cases, the antifungal potency of synthesized compounds has surpassed that of control drugs like amphotericin B.[21]

Anticancer (Antiproliferative) Activity

A significant body of research highlights the potential of these compounds as anticancer agents.[10][11][14][17] They can induce cytotoxicity and reduce cell viability in a range of cancer cell lines, including those from breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.[6][11][14]

Key mechanisms of anticancer action include:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as DNA topoisomerases, histone deacetylases (HDACs), and protein kinases.[1][23][24]

-

Apoptosis Induction: Triggering programmed cell death in cancer cells through pathways like the upregulation of intrinsic apoptosis.[6][23]

-

Cell Cycle Arrest: Halting the cell cycle, often at the S-phase, to prevent cancer cell division.[14][25]

Antimalarial Activity

Historically, quinoline-based drugs like chloroquine have been mainstays in malaria treatment. Novel 4-hydroxyquinoline derivatives continue this legacy, showing potent activity against Plasmodium falciparum, the parasite responsible for malaria.[4][7][13][26] Their mechanism is believed to involve disrupting the parasite's ability to detoxify heme within its food vacuole, a mode of action similar to that of chloroquine.[7]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Several 4-hydroxyquinoline-2-carboxylate derivatives have demonstrated dual anti-inflammatory and antioxidant properties.[1][22]

-

Anti-inflammatory: Activity is often assessed by the ability to inhibit enzymes like lipoxygenase (LOX).[1]

-

Antioxidant: Efficacy is measured through assays that determine the compound's ability to scavenge free radicals, such as the DPPH and ABTS assays.[1][5]

Structure-Activity Relationships (SAR)

Understanding how specific chemical modifications affect biological activity is the cornerstone of rational drug design. For 4-hydroxyquinoline-2-carboxylates, SAR studies have yielded critical insights.

-

The Carboxylate/Carboxamide at C-2: The carboxylic acid group is often essential, forming critical salt bridges or hydrogen bonds within enzyme active sites, such as in dihydroorotate dehydrogenase (DHODH).[24][25] Conversion to a carboxamide provides a vector for introducing a vast array of chemical diversity and can be crucial for activity.[1][22]

-

Substituents on the Benzene Ring (C-5 to C-8): Introducing electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl groups often enhances potency, particularly for antimicrobial and anticancer activities.[7][9]

-

Substituents at N-1: Alkylation or arylation at the N-1 position can significantly impact lipophilicity and metabolic stability.[13] This position is often modified to improve cell permeability and tune the molecule's fit within a target protein.

Mechanisms of Action: How They Work

The diverse activities of these compounds stem from their ability to interact with multiple biological targets.

Inhibition of Bacterial DNA Gyrase

A key mechanism for antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication. Specifically, some 4-hydroxy-2-quinolone-3-carboxamides are potent inhibitors of the GyrB subunit.[22] This is a highly attractive mechanism as it differs from that of fluoroquinolones (which target GyrA), suggesting these compounds could be effective against resistant strains.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

For anticancer activity, a primary target is DHODH, a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[25] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for DNA synthesis. Inhibitors structurally similar to the brequinar class bind to the ubiquinone binding channel of DHODH, with the C2-carboxylate forming a crucial salt bridge with an arginine residue (R136).[25] This depletes the pyrimidine pool, leading to S-phase cell cycle arrest and halting cancer growth.[25]

Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for accurately assessing the biological potential of newly synthesized compounds.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial and fungal strains.

Materials:

-

Test compounds dissolved in DMSO.

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

-

Positive control (e.g., Ciprofloxacin, Amphotericin B) and negative control (DMSO).

Procedure:

-

Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).